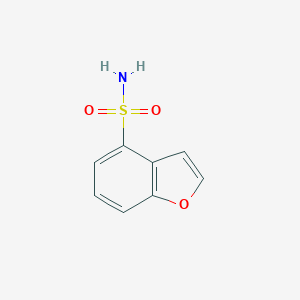
1-Benzofuran-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-4-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO3S and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Chemical Properties:
- Molecular Formula: C9H7NO2S
- Molecular Weight: 195.22 g/mol
- Solubility: Soluble in polar solvents such as DMSO and DMF.
Anticancer Activity
1-Benzofuran-4-sulfonamide has been investigated for its potential as an anticancer agent. Research has shown that it can inhibit cell growth in various cancer cell lines through mechanisms such as the inhibition of specific signaling pathways.
Case Study: Inhibition of the AKT Pathway
A study demonstrated that derivatives of benzofuran, including this compound, effectively inhibited the AKT signaling pathway in lung adenocarcinoma cells (A549). The compound exhibited an IC50 value of 16.4 μM, indicating significant cytotoxicity against cancer cells without affecting normal cells .
Antimicrobial Properties
The compound has also shown promise as a bioactive agent with antibacterial and antifungal properties. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting fungal growth.
Case Study: Antifungal Activity
In vitro tests revealed that this compound inhibited the growth of various fungal strains, making it a candidate for developing new antifungal therapies .
Material Science Applications
Beyond its biological applications, this compound is utilized in material science for developing new polymers and dyes. Its sulfonamide group enhances solubility and stability in various formulations.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices improves their thermal stability and mechanical properties. This has implications for creating advanced materials used in coatings and electronic devices .
Table 1: Cytotoxicity Data of this compound Derivatives
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 25 |
| Staphylococcus aureus | 15 |
Propiedades
Número CAS |
145951-21-9 |
|---|---|
Fórmula molecular |
C8H7NO3S |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
1-benzofuran-4-sulfonamide |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-3-1-2-7-6(8)4-5-12-7/h1-5H,(H2,9,10,11) |
Clave InChI |
JWSTWZQANGMBIR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C(=C1)S(=O)(=O)N |
SMILES canónico |
C1=CC2=C(C=CO2)C(=C1)S(=O)(=O)N |
Sinónimos |
4-Benzofuransulfonamide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















